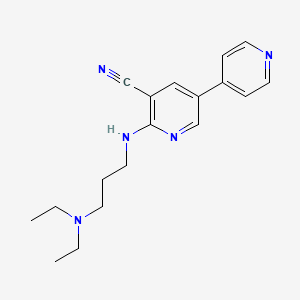

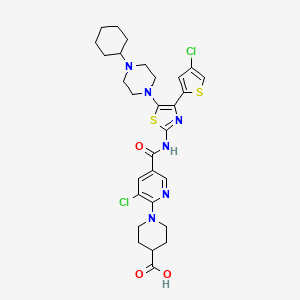

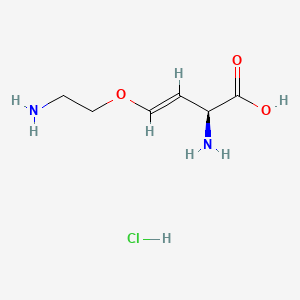

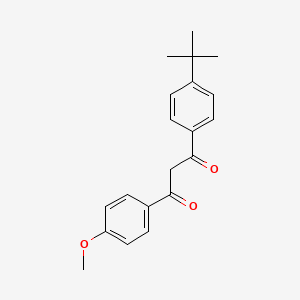

6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione

説明

Azamitosene is a DNA cleaving agent exhibiting G and A base specificity. Azamitosene may exhibit a growth inhibitory effect on human gastric cancer cells.

科学的研究の応用

Antitumor Agent Development

The compound, as part of the pyrrolo[1,2-a]benzimidazole (PBI) ring system, has been extensively studied for its potential as an antitumor agent. Research suggests that these derivatives are effective DNA cross-linkers, mimicking the mechanism of mitomycin antitumor agents. They show a particular ability for DNA strand cleavage through reductive alkylation, generating reactive oxygen radicals, which is crucial in combating various human ovarian and colon cancer cell lines (Islam, Skibo, Dorr, & Alberts, 1991). Additionally, variations of this compound exhibit unique cytotoxic properties, making them promising candidates for cancer therapeutics (Boruah & Skibo, 1994).

DNA Cleavage Specificity

The compound's derivatives are noted for their ability to cleave DNA specifically at G + A bases under reducing conditions. This specificity is significant as it offers a targeted approach to DNA interaction, which is vital in designing cancer treatments. This base-specific cleavage also highlights its unique spectrum of cytotoxicity against various cancer types, presenting a potential avenue for tailored cancer therapies (Skibo & Schulz, 1993).

Comparative Studies with Other Antitumor Agents

Comparative studies have been conducted to understand the role of the pyrrolo ring and the benzimidazole ring in these compounds. These studies help in deciphering the molecular basis of their antitumor activity and DNA interaction capabilities. For instance, the 6-aziridinyl derivative has been found to be more potent in DNA cleavage and antitumor activities than its 7-aziridinyl counterpart (Skibo, Islam, Heileman, & Schulz, 1994).

Cytotoxicity Evaluation in Cancer and Normal Cells

The cytotoxicity of derivatives of this compound has been evaluated in various human cancer cell lines, including breast cancer, comparing their effects with normal cell lines. This research is essential to assess the safety and specificity of these compounds as potential cancer treatments (Bonham, O'Donovan, Carty, & Aldabbagh, 2011).

Influence on Topoisomerase II Inhibition

The role of these compounds in inhibiting topoisomerase II, a key enzyme in DNA replication, has been explored. This enzyme inhibition is critical in the development of chemotherapeutic agents. The studies have shown how different substituents in the compound's structure can affect its ability to intercalate into DNA and subsequently influence its cytotoxic and topoisomerase II inhibitory activities (Zhou & Skibo, 1996).

特性

CAS番号 |

135513-52-9 |

|---|---|

製品名 |

6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione |

分子式 |

C13H13N3O2 |

分子量 |

243.26 g/mol |

IUPAC名 |

6-(aziridin-1-yl)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione |

InChI |

InChI=1S/C13H13N3O2/c1-7-10(15-5-6-15)13(18)9-11(12(7)17)16-4-2-3-8(16)14-9/h2-6H2,1H3 |

InChIキー |

JMPIKAIHZHQTPW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CCCC3=N2)N4CC4 |

正規SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CCCC3=N2)N4CC4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Azamitosene |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

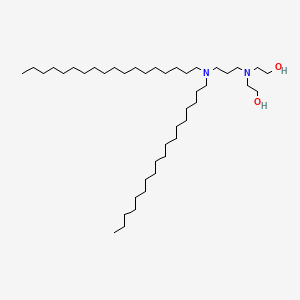

![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)